REACTION_SMILES
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[CH2:12]([Li:13])[CH2:14][CH2:15][CH3:16].[CH2:29]1[O:30][CH2:31][CH2:32][CH2:33]1.[CH3:1][O:2][c:3]1[cH:4][cH:5][cH:6][c:7]2[cH:8][cH:9][s:10][c:11]12.[S:17]([c:18]1[cH:19][cH:20][c:21]([CH3:22])[cH:23][cH:24]1)(=[O:25])(=[O:26])[C:27]#[N:28]>>[CH3:1][O:2][c:3]1[cH:4][cH:5][cH:6][c:7]2[cH:8][c:9]([C:27]#[N:28])[s:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc2ccsc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)C#N)cc1
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Name
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Type
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product
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Smiles
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COc1cccc2cc(C#N)sc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |